molecular formula C15H10F5NO B4642513 N-(pentafluorophenyl)-3-phenylpropanamide

N-(pentafluorophenyl)-3-phenylpropanamide

Cat. No.: B4642513
M. Wt: 315.24 g/mol
InChI Key: XKGHBLQDZXPFBQ-UHFFFAOYSA-N
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Description

N-(pentafluorophenyl)-3-phenylpropanamide is an organic compound characterized by the presence of a pentafluorophenyl group attached to a 3-phenylpropanamide backbone. This compound is of interest due to its unique chemical properties, which are influenced by the electron-withdrawing effects of the pentafluorophenyl group. These properties make it a valuable compound in various fields of scientific research and industrial applications.

Properties

IUPAC Name

N-(2,3,4,5,6-pentafluorophenyl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F5NO/c16-10-11(17)13(19)15(14(20)12(10)18)21-9(22)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKGHBLQDZXPFBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F5NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pentafluorophenyl)-3-phenylpropanamide typically involves the reaction of pentafluorophenylamine with 3-phenylpropanoic acid or its derivatives. One common method is the use of an acid chloride derivative of 3-phenylpropanoic acid, which reacts with pentafluorophenylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality. Additionally, purification techniques like recrystallization or chromatography are employed to obtain high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(pentafluorophenyl)-3-phenylpropanamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The pentafluorophenyl group can undergo nucleophilic aromatic substitution reactions, where nucleophiles replace one or more fluorine atoms. Common reagents for these reactions include amines, thiols, and alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of fluorine atoms with other functional groups, leading to a variety of substituted derivatives.

Scientific Research Applications

N-(pentafluorophenyl)-3-phenylpropanamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding, which can lead to the discovery of new drugs or therapeutic agents.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(pentafluorophenyl)-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The electron-withdrawing effects of the pentafluorophenyl group can enhance the compound’s binding affinity to these targets, leading to increased potency and selectivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

N-(pentafluorophenyl)-3-phenylpropanamide can be compared with other similar compounds, such as:

    N-(trifluoromethylphenyl)-3-phenylpropanamide: Similar structure but with a trifluoromethyl group instead of a pentafluorophenyl group, leading to different electronic and steric properties.

    N-(pentafluorophenyl)-2-phenylacetamide: Similar structure but with a different carbon chain length, affecting its reactivity and applications.

    N-(pentafluorophenyl)-3-phenylbutanamide: Similar structure but with an additional carbon in the chain, influencing its physical and chemical properties.

The uniqueness of this compound lies in its specific combination of the pentafluorophenyl group and the 3-phenylpropanamide backbone, which imparts distinct electronic and steric characteristics that are valuable in various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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